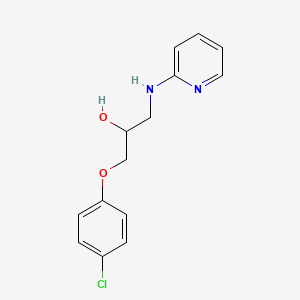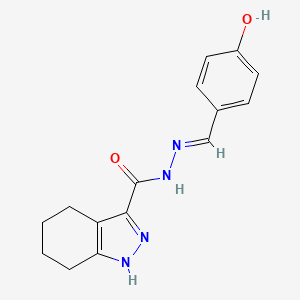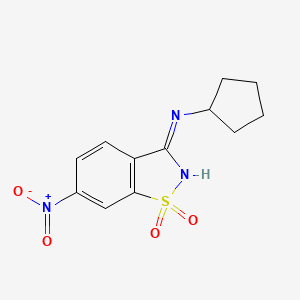![molecular formula C18H20N2O3 B6086005 N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a chemical compound used in scientific research for its potential therapeutic applications. It is also known as MP-10 and is a selective antagonist of the dopamine D3 receptor.
作用機序
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a selective antagonist of the dopamine D3 receptor. It works by blocking the activity of dopamine at the D3 receptor, which is involved in reward and addiction. By blocking the activity of dopamine at this receptor, N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide may reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Biochemical and Physiological Effects:
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, it has been shown to protect against neurodegeneration in animal models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the D3 receptor in addiction and other behaviors. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases.
One limitation of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, its potential therapeutic applications have not yet been fully explored, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are a number of future directions for research on N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of addiction, inflammatory diseases, and neurodegenerative diseases. Another direction is to develop more soluble forms of the compound for use in experiments. Additionally, further research is needed to determine the safety and efficacy of the compound in humans.
合成法
The synthesis of N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide involves a multi-step process. The first step is the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenylpropanoic acid. The second step is the reaction of 4-methylphenylpropanoic acid with thionyl chloride to form 4-methylphenylpropanoyl chloride. The third step is the reaction of 4-methylphenylpropanoyl chloride with N-methyl-4-aminobenzamide to form N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide.
科学的研究の応用
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-addictive properties and may be useful in the treatment of drug addiction. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-methyl-4-[2-(4-methylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-10-16(11-5-12)23-13(2)17(21)20-15-8-6-14(7-9-15)18(22)19-3/h4-11,13H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOXAMONHJMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)

![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)

![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)
![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)